molecular formula C9H13ClOSi B579570 Phenylmethyl chloroethoxysilane CAS No. 17881-37-7

Phenylmethyl chloroethoxysilane

Cat. No.: B579570
CAS No.: 17881-37-7
M. Wt: 200.737
InChI Key: OFCMSMSFLJGNRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylmethyl chloroethoxysilane (CAS 17881-37-7) is an organosilicon compound with the molecular formula C₉H₁₃ClOSi (molecular weight ≈ 208.74 g/mol). It features a phenyl group, a methyl group, an ethoxy group, and a reactive chlorine atom bonded to a silicon center . This structure enables dual functionality: the ethoxy group facilitates hydrolysis and condensation reactions, while the chlorine atom enhances reactivity in crosslinking or surface modification applications. It is commonly used as a coupling agent in polymers, coatings, and composites to improve adhesion between organic and inorganic materials .

Properties

CAS No.

17881-37-7

Molecular Formula

C9H13ClOSi

Molecular Weight

200.737

IUPAC Name

benzyl(2-chloroethoxy)silane

InChI

InChI=1S/C9H13ClOSi/c10-6-7-11-12-8-9-4-2-1-3-5-9/h1-5H,6-8,12H2

InChI Key

OFCMSMSFLJGNRA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C[SiH2]OCCCl

Synonyms

Phenylmethyl chloroethoxysilane

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Silanes

The following table compares phenylmethyl chloroethoxysilane with key analogues, focusing on structural features, reactivity, and applications:

Compound CAS No. Formula Molecular Weight Key Functional Groups Density (g/mL) Primary Applications References
This compound 17881-37-7 C₉H₁₃ClOSi 208.74 Cl, ethoxy, phenyl, methyl N/A Polymer crosslinking, surface modification
Chloromethylmethyldiethoxysilane 2212-10-4 C₆H₁₅ClO₂Si 182.72 Cl, two ethoxy groups, methyl N/A Silicone intermediates, adhesion promoters
[p-(Chloromethyl)phenyl]trimethoxysilane 24413-04-5 C₁₀H₁₅ClO₃Si 246.76 Cl, three methoxy groups, chloromethyl N/A Surface treatments, nanomaterials
Phenyldimethylethoxysilane 1825-58-7 C₁₀H₁₆OSi 180.32 Ethoxy, phenyl, two methyl groups 0.924 (20°C) Lubricants, resin modifiers

Reactivity and Functional Group Analysis

  • Chlorine vs. Alkoxy Groups: this compound’s chlorine atom confers higher electrophilicity compared to non-chlorinated analogues like phenyldimethylethoxysilane. This increases its reactivity in nucleophilic substitution reactions, making it suitable for covalent bonding with hydroxyl-rich surfaces (e.g., glass or silica) . In contrast, phenyldimethylethoxysilane relies solely on ethoxy hydrolysis for bonding, resulting in slower reaction kinetics .
  • Methoxy vs. Ethoxy Substituents :
    [p-(Chloromethyl)phenyl]trimethoxysilane (CAS 24413-04-5) contains three methoxy groups, which hydrolyze faster than ethoxy groups due to their smaller size and lower steric hindrance. However, this compound’s single ethoxy group provides a balance between reactivity and stability in industrial processes .

Limitations and Challenges

  • Hydrolytic Sensitivity: The chlorine atom in this compound increases susceptibility to hydrolysis, requiring anhydrous storage conditions. Non-chlorinated silanes like phenyldimethylethoxysilane are more stable but less reactive .
  • Toxicity: Chlorinated silanes generally pose higher toxicity risks compared to their non-chlorinated counterparts. Proper handling and ventilation are critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.